molecular formula C11H14BrNO2 B2544310 C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine CAS No. 1084953-24-1

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine

Cat. No.: B2544310
CAS No.: 1084953-24-1
M. Wt: 272.142
InChI Key: KDYUHYKXXIHXQG-UHFFFAOYSA-N
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Description

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine is a chemical compound that has garnered significant interest in the scientific community. This compound is characterized by its unique structure, which includes an oxetane ring, a bromophenoxy group, and a methylamine moiety. The molecular formula of this compound is C11H14BrNO2, and it has a molecular weight of 272.142 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine typically begins with the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol to form 3-(bromomethyl)oxetan-3-yl)methanol . This intermediate is then reacted with 4-bromophenol in the presence of a mild base such as potassium carbonate in acetone to yield 3-(4-bromophenoxymethyl)oxetan-3-yl)methanol . Finally, the hydroxyl group is converted to an amine group using benzyl alcohol and diphenyl phosphoryl azide (DPPA) to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as fluorine, chlorine, or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) containing dioxane.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring is a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of molecules. The bromophenoxy group can participate in various chemical interactions, while the methylamine moiety can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine can be compared with other similar compounds such as:

  • 3-[(4-Methoxyphenoxy)methyl]-3-oxetanamine
  • 3-[(4-Fluorophenoxy)methyl]-3-oxetanamine
  • 3-(Phenoxymethyl)-3-oxetanamine

These compounds share the oxetane ring and phenoxy group but differ in the substituents on the phenoxy group. The presence of the bromine atom in this compound makes it unique and can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[3-[(4-bromophenoxy)methyl]oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYUHYKXXIHXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084953-24-1
Record name {3-[(4-bromophenoxy)methyl]oxetan-3-yl}methanamine
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